![molecular formula C18H17N3O3S2 B11676600 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11676600.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a suitable thiol reagent.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the acetohydrazide intermediate with 3-ethoxy-2-hydroxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form corresponding alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation, along with appropriate catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins, altering their conformation and function.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the ethoxy and hydroxyphenyl groups.
N’-[(E)-(3-Ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide: Lacks the benzothiazole and sulfanyl groups.
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates a benzothiazole moiety and a hydrazide linkage, which are known to confer various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H19N3O3S2, with a molecular weight of approximately 387.5 g/mol. The structure includes:
- Benzothiazole ring : Known for its pharmacological significance.
- Sulfanyl group : Enhances biological activity.
- Hydrazide linkage : Contributes to the reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Derivative : Reaction of o-aminothiophenol with carbon disulfide.
- Acetohydrazide Formation : Reacting the benzothiazole derivative with chloroacetyl chloride.
- Condensation Reaction : Condensing the acetohydrazide with 3-ethoxy-2-hydroxybenzaldehyde under acidic conditions.
Antioxidant Activity
Research has shown that compounds containing benzothiazole and hydrazide structures exhibit significant antioxidant properties. For instance, studies have indicated that these compounds can effectively scavenge free radicals and reduce oxidative stress markers in vitro .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against various cancer cell lines. Notably:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent growth inhibition .
- Mechanism : The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Properties
In addition to its antioxidant and antiproliferative activities, this compound has shown promising anti-inflammatory effects:
- Enzyme Inhibition : It inhibits pro-inflammatory enzymes such as 5-lipoxygenase (LO), with IC50 values in the sub-micromolar range .
- Cellular Studies : In cellular models, it reduced the production of inflammatory cytokines.
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Photoprotective Agents : A study assessed various benzothiazole derivatives for their potential as photoprotective agents against UV radiation, demonstrating significant protective effects .
- Antimicrobial Activity : Compounds similar to this hydrazide have been evaluated for their antimicrobial properties against a range of pathogens, showing effective inhibition .
Data Summary Table
Properties
Molecular Formula |
C18H17N3O3S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-24-14-8-5-6-12(17(14)23)10-19-21-16(22)11-25-18-20-13-7-3-4-9-15(13)26-18/h3-10,23H,2,11H2,1H3,(H,21,22)/b19-10+ |
InChI Key |
GRQIOPYOHOJXNK-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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